

"4-Hydroxy-7-(trifluoromethoxy)quinazoline structural analysis"

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Compound of Interest

Compound Name: 4-Hydroxy-7-(trifluoromethoxy)quinazoline

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An In-Depth Technical Guide to the Structural Analysis of **4-Hydroxy-7-(trifluoromethoxy)quinazoline**

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a key strategy for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the structural analysis of a representative molecule, **4-Hydroxy-7-(trifluoromethoxy)quinazoline** (CAS 1260759-77-0). We will explore the synergistic application of advanced spectroscopic, crystallographic, and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice, ensuring a robust and unambiguous structural elucidation.

Introduction: The Scientific Rationale

The 4-hydroxyquinazoline core is a privileged structure, known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.^{[1][2][3]} The molecule exists in a tautomeric equilibrium with its 4(3H)-quinazolinone form, a feature that can be critical for its interaction with biological targets.

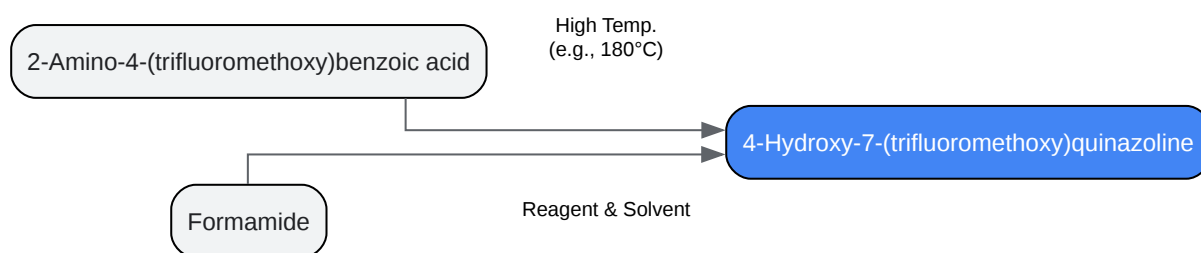
The addition of a 7-(trifluoromethoxy) group is a deliberate design choice aimed at enhancing drug-like properties. The $-\text{OCF}_3$ group is a fascinating substituent that offers several advantages over more common groups like methoxy ($-\text{OCH}_3$) or trifluoromethyl ($-\text{CF}_3$):

- **Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry, making the $-\text{OCF}_3$ group highly resistant to metabolic degradation by enzymes like cytochrome P450.[4][5] This can significantly increase a drug's half-life.
- **Lipophilicity Modulation:** The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing bioavailability.[4][6]
- **Electronic Effects:** As a strong electron-withdrawing group, the $-\text{OCF}_3$ moiety can significantly alter the electron distribution within the quinazoline ring system, impacting pKa and modifying interactions with protein targets.[4][5]

Therefore, a rigorous and multi-faceted structural analysis is not merely an academic exercise; it is a critical step to confirm the identity, purity, connectivity, and three-dimensional conformation of the molecule, which are all intrinsically linked to its function.

Synthetic Pathway: From Precursors to Product

Understanding the synthesis is the first step in any structural analysis, as it informs potential side products and impurities. A plausible and common route to 4-hydroxyquinazoline derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative.[7][8]



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Caption: A common synthetic route to the target compound.

Experimental Protocol: Synthesis

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-(trifluoromethoxy)benzoic acid (1.0 eq).
- **Reagent Addition:** Add an excess of formamide (approx. 10-20 eq), which serves as both a reactant and a solvent.
- **Cyclization:** Heat the reaction mixture to approximately 180-190 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.
- **Purification:** Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Elucidation: A Multi-Technique Approach

Spectroscopy provides the foundational evidence for the molecule's covalent structure. A combination of techniques is required for an unambiguous assignment.

Mass Spectrometry (MS)

Causality: The first step is to confirm that the synthesis produced a compound of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition, providing strong evidence for the molecular formula.

Expected Data:

- **Molecular Formula:** $C_9H_5F_3N_2O_2$
- **Molecular Weight:** 230.14 g/mol [9]

- HRMS (ESI+): Calculated for $[M+H]^+$ ($C_9H_6F_3N_2O_2^+$): 231.0429. Found: 231.04xx (within 5 ppm error).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this structure, 1H , ^{13}C , ^{19}F , and 2D NMR experiments are all necessary.

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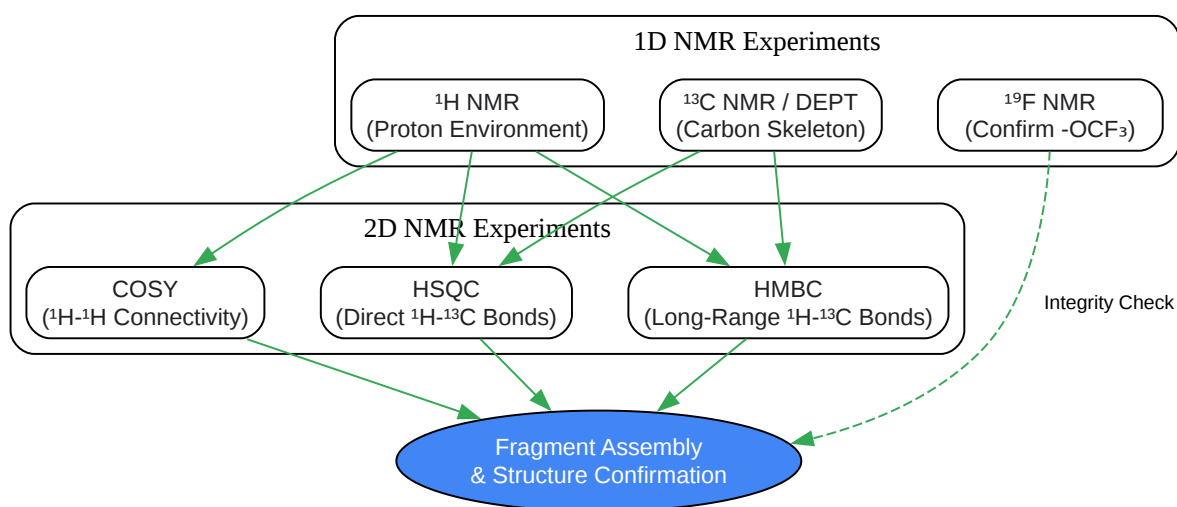
Caption: Atom numbering scheme for NMR assignments.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (in ppm) in a common solvent like DMSO- d_6 . Actual experimental values may vary slightly.

Atom Number	^1H Shift (ppm), Multiplicity, J (Hz)	^{13}C Shift (ppm)	2D NMR Correlations (HMBC)
2	~8.1, s	~145	C4, C8a
4	- (OH proton, ~12.0, br s)	~165	-
4a	-	~118	H2, H5, H8
5	~8.0, d, J=9.0	~128	C4, C7, C8a
6	~7.4, dd, J=9.0, 2.5	~110	C8
7	-	~150 (q, J≈4)	H5, H6, H8
8	~7.5, d, J=2.5	~105	C4a, C6
8a	-	~148	H2, H5
-OCF ₃	-	~120 (q, J≈257)	-

Detailed NMR Analysis Workflow



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Caption: Workflow for unambiguous structure elucidation using NMR.

Protocol: 2D NMR for Structural Elucidation[10][11][12]

- Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.
- Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.
- Acquire HSQC Spectrum: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of all CH groups (H5/C5, H6/C6, H8/C8, and H2/C2).
- Acquire COSY Spectrum: Run a Correlation Spectroscopy (COSY) experiment. This identifies protons that are spin-spin coupled, typically through 2-3 bonds. A key correlation expected is between H5 and H6, confirming their adjacency on the aromatic ring.
- Acquire HMBC Spectrum: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This is the most critical experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2-4 bonds away.
 - Key HMBC Correlations:
 - The proton at H2 should show correlations to the quaternary carbon C8a and the carbonyl-like carbon C4, linking the pyrimidine ring to the fused benzene ring.
 - The proton at H5 should show correlations to C4, C7, and C8a, confirming its position relative to the carbonyl, the -OCF₃ group, and the bridgehead carbon.
 - The proton at H8 should show correlations to C4a and C6, confirming the substitution pattern on the benzene ring.

- Data Interpretation: By systematically assembling the connections revealed by the COSY, HSQC, and HMBC spectra, the complete covalent structure can be pieced together like a puzzle, validating the proposed structure of **4-Hydroxy-7-(trifluoromethoxy)quinazoline**.

X-ray Crystallography: The Definitive 3D Structure

While NMR confirms connectivity, only single-crystal X-ray crystallography can provide unequivocal proof of the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[\[13\]](#)[\[14\]](#)

Protocol: Single-Crystal X-ray Crystallography[\[15\]](#)

- Crystal Growth (Self-Validating Step): The ability to grow a high-quality single crystal is itself an indication of high sample purity. Slow evaporation is a common and effective method.[\[16\]](#)
[\[17\]](#)
 - Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate).
 - Filter the solution into a clean, small vial.
 - Cover the vial with a cap containing a few pinholes to allow for very slow evaporation.
 - Store the vial in a vibration-free location for several days to weeks.
- Crystal Selection and Mounting: Select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
- Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[\[14\]](#)
- Structure Solution and Refinement:
 - The diffraction data is processed to determine the unit cell dimensions and space group.
 - The "phase problem" is solved using direct methods to generate an initial electron density map.

- An atomic model is built into the electron density map.
- The model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

Expected Structural Features: Based on known quinazoline structures, we can anticipate the following:

- Planarity: The fused quinazoline ring system will be largely planar.[\[18\]](#)
- Tautomerism: The crystal structure will definitively show whether the molecule exists as the 4-hydroxy or the 4-oxo tautomer in the solid state. The 4-oxo form is generally more stable.
- Intermolecular Interactions: Hydrogen bonding is expected, likely involving the N-H at position 3 and the carbonyl oxygen at position 4, forming dimers or extended chains in the crystal lattice. Pi-pi stacking between the planar aromatic rings is also highly probable.[\[18\]](#)

Computational Analysis: In Silico Validation

Computational modeling serves to complement and rationalize the experimental findings. Techniques like Density Functional Theory (DFT) can predict structural and electronic properties.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Protocol: DFT Calculations

- Model Building: Build the 3D structure of **4-Hydroxy-7-(trifluoromethoxy)quinazoline** in a molecular modeling program.
- Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This calculates the lowest energy conformation of the molecule.
- Property Calculation: Using the optimized geometry, perform further calculations to predict:
 - NMR Chemical Shifts: These can be compared with experimental data to aid in assignments.
 - Vibrational Frequencies: To compare with the experimental IR spectrum.

- Molecular Orbitals (HOMO/LUMO): To understand the molecule's electronic properties and potential reactivity.

Computational studies are also invaluable for investigating the molecule's potential interactions with biological targets through molecular docking simulations, which can guide further drug development efforts.^{[22][23]}

Conclusion

The structural analysis of **4-Hydroxy-7-(trifluoromethoxy)quinazoline** is a case study in modern chemical characterization. It requires a synergistic approach where no single technique is sufficient. Mass spectrometry confirms the molecular formula, a comprehensive suite of 1D and 2D NMR experiments establishes the atomic connectivity, and X-ray crystallography provides the ultimate proof of the three-dimensional structure. These experimental results are further supported and rationalized by computational modeling. This rigorous, multi-faceted workflow ensures the scientific integrity of the data and provides the solid foundation required for advancing a molecule from a chemical entity to a potential therapeutic agent.

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